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For Researchers, Scientists, and Drug Development Professionals

Introduction
The Baeyer-Villiger oxidation is a powerful and reliable synthetic transformation for the

conversion of ketones to esters and lactones. This reaction has found extensive application in

the synthesis of complex molecules, including natural products and pharmaceuticals. While

traditionally carried out with stoichiometric peroxy acids like meta-chloroperoxybenzoic acid (m-

CPBA), the development of catalytic and more environmentally benign methods is of significant

interest. Diphenyl diselenide ((PhSe)₂) has emerged as an effective pre-catalyst for Baeyer-

Villiger oxidations, utilizing green oxidants such as hydrogen peroxide (H₂O₂). This approach

offers a milder and more sustainable alternative to classical methods.

This document provides detailed application notes and experimental protocols for the diphenyl
diselenide-catalyzed Baeyer-Villiger oxidation, intended to guide researchers in utilizing this

methodology for their synthetic needs.

Catalytic Cycle of Diphenyl Diselenide in Baeyer-
Villiger Oxidations
The catalytic cycle of diphenyl diselenide in the Baeyer-Villiger oxidation with hydrogen

peroxide involves the in-situ formation of the active selenium-based oxidizing agent. Diphenyl
diselenide itself is a pre-catalyst and is first oxidized by hydrogen peroxide to generate
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phenylseleninic acid (PhSeO₂H). Phenylseleninic acid is the key catalytic species that, upon

reaction with another molecule of hydrogen peroxide, is thought to form peroxy-phenylseleninic

acid (PhSeO₃H). This powerful oxidizing agent then reacts with the ketone substrate in a

manner analogous to the classical Baeyer-Villiger mechanism, involving the formation of a

Criegee-type intermediate. Subsequent rearrangement leads to the formation of the

corresponding ester or lactone and regenerates phenylseleninic acid, thus completing the

catalytic cycle.

Catalytic Cycle

Overall Reaction

(PhSe)₂

PhSeO₂HH₂O₂ PhSeO₃HH₂O₂ Criegee Intermediate+ Ketone

Ketone (R-CO-R')

Ester/Lactone (R-O-CO-R')
Rearrangement

- PhSeO₂H

Ketone + H₂O₂ → Ester/Lactone + H₂O

Click to download full resolution via product page

Caption: Catalytic cycle of diphenyl diselenide in Baeyer-Villiger oxidations.

Data Presentation
The following tables summarize the quantitative data for the diphenyl diselenide-catalyzed

Baeyer-Villiger oxidation of various ketones with hydrogen peroxide.

Table 1: Oxidation of Cyclic Ketones
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Entry

Substr
ate
(Keton
e)

Cataly
st
Loadin
g
(mol%)

Oxidan
t
(equiv.
)

Solven
t

Temp.
(°C)

Time
(h)

Produ
ct
(Lacto
ne)

Yield
(%)

1
Cyclohe

xanone
5

H₂O₂

(2)

2-

Propan

ol

80 24

ε-

Caprola

ctone

95

2
Cyclope

ntanone
5

H₂O₂

(2)

2-

Propan

ol

80 24

δ-

Valerola

ctone

88

3
Adama

ntanone
10

H₂O₂

(3)

tert-

Butanol
80 48

Adama

ntanone

lactone

92

4

4-tert-

Butylcy

clohexa

none

5
H₂O₂

(2)

2-

Propan

ol

80 24

4-tert-

Butyl-ε-

caprola

ctone

93

Table 2: Oxidation of Aromatic Ketones
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Entry

Substr
ate
(Keton
e)

Cataly
st
Loadin
g
(mol%)

Oxidan
t
(equiv.
)

Solven
t

Temp.
(°C)

Time
(h)

Produ
ct
(Ester)

Yield
(%)

1
Acetop

henone
10

H₂O₂

(3)

tert-

Butanol
80 48

Phenyl

acetate
75

2
Benzop

henone
10

H₂O₂

(3)

tert-

Butanol
80 72

Phenyl

benzoat

e

68

3

4-

Methox

yacetop

henone

10
H₂O₂

(3)

tert-

Butanol
80 48

4-

Methox

yphenyl

acetate

82

4

4-

Nitroac

etophen

one

10
H₂O₂

(3)

tert-

Butanol
80 72

4-

Nitroph

enyl

acetate

55

Experimental Protocols
Protocol 1: General Procedure for the Catalytic Baeyer-Villiger Oxidation of Cyclic Ketones

Materials:

Cyclic ketone (1.0 mmol)

Diphenyl diselenide (0.05 mmol, 5 mol%)

Hydrogen peroxide (30% aqueous solution, 2.0 mmol, 2.0 equiv.)

2-Propanol (5 mL)

Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Ethyl acetate

Hexane

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the

cyclic ketone (1.0 mmol), diphenyl diselenide (0.05 mmol), and 2-propanol (5 mL).

Stir the mixture at room temperature for 10 minutes to ensure dissolution.

Slowly add the 30% aqueous hydrogen peroxide solution (2.0 mmol) to the reaction mixture.

Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium

thiosulfate until a spot test with peroxide test strips is negative.

Extract the mixture with ethyl acetate (3 x 15 mL).

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x

10 mL) and then with brine (10 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford the desired lactone.
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Reaction Setup

Work-up

Purification

Combine Ketone, (PhSe)₂, and 2-Propanol

Add H₂O₂

Heat to 80 °C for 24h

Cool to RT and Quench with Na₂S₂O₃

Extract with Ethyl Acetate

Wash with NaHCO₃ and Brine

Dry and Concentrate

Flash Column Chromatography

Click to download full resolution via product page

Caption: Experimental workflow for the oxidation of cyclic ketones.
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Protocol 2: General Procedure for the Catalytic Baeyer-Villiger Oxidation of Aromatic Ketones

Materials:

Aromatic ketone (1.0 mmol)

Diphenyl diselenide (0.1 mmol, 10 mol%)

Hydrogen peroxide (30% aqueous solution, 3.0 mmol, 3.0 equiv.)

tert-Butanol (5 mL)

Saturated aqueous sodium thiosulfate solution

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Dichloromethane

Hexane

Procedure:

In a sealed tube, combine the aromatic ketone (1.0 mmol), diphenyl diselenide (0.1 mmol),

and tert-butanol (5 mL).

Add the 30% aqueous hydrogen peroxide solution (3.0 mmol) to the mixture.

Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for the time

indicated in Table 2.

Monitor the reaction by TLC or GC-MS.

Upon completion, cool the reaction to room temperature.
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Carefully open the sealed tube and quench the excess peroxide with a saturated aqueous

solution of sodium thiosulfate.

Extract the product with dichloromethane (3 x 15 mL).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution

(2 x 10 mL) followed by brine (10 mL).

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in

vacuo.

Purify the resulting crude ester by flash column chromatography (eluent: hexane/ethyl

acetate gradient).
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Reaction Setup

Work-up

Purification

Combine Ketone, (PhSe)₂, and t-Butanol in a sealed tube

Add H₂O₂

Heat to 80 °C

Cool and Quench with Na₂S₂O₃

Extract with Dichloromethane

Wash with NaHCO₃ and Brine

Dry and Concentrate

Flash Column Chromatography

Click to download full resolution via product page

Caption: Experimental workflow for the oxidation of aromatic ketones.
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Conclusion
The diphenyl diselenide-catalyzed Baeyer-Villiger oxidation using hydrogen peroxide

represents a valuable and greener alternative to traditional methods. The protocols outlined in

this document provide a solid foundation for researchers to explore this efficient transformation

for the synthesis of a wide range of esters and lactones, which are crucial intermediates in drug

discovery and development. The mild reaction conditions and the use of an environmentally

friendly oxidant make this methodology particularly attractive for modern synthetic chemistry.

To cite this document: BenchChem. [Application Notes and Protocols: Diphenyl Diselenide-
Catalyzed Baeyer-Villiger Oxidations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104669#catalytic-cycle-of-diphenyl-diselenide-in-
baeyer-villiger-oxidations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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